molecular formula C16H17Cl2NO2S B143780 methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride CAS No. 130209-90-4

methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride

Cat. No. B143780
M. Wt: 358.3 g/mol
InChI Key: XIHVAFJSGWDBGA-UHFFFAOYSA-N
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Description

The compound of interest, "methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride," is a structurally complex molecule that likely possesses a range of biological activities. While the exact compound is not directly mentioned in the provided papers, related structures and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions to achieve high yields and purity. For instance, the synthesis of a related thiohydantoin compound involved cyclization and addition reactions, yielding a complex bicyclic structure . Similarly, the optimized synthesis of a methyl alpha-amino chlorophenyl acetate derivative required precise control of temperature and reactant ratios to achieve a high yield of 98% . These examples suggest that the synthesis of the compound of interest would also require meticulous optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, MS, and HRMS. Single crystal X-ray diffraction studies have been used to determine the stereochemistry of complex molecules . Density functional theory and Hartree-Fock calculations have been employed to predict NMR chemical shifts and to understand the electronic structure of the molecules . These techniques would be essential in analyzing the molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the thiohydantoin compound exhibited antimicrobial activity, suggesting that the compound of interest may also have biological reactivity . The presence of chlorophenyl and thienopyridine moieties in the compound suggests potential for further chemical transformations, which could be explored for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as acid dissociation constants, have been determined using potentiometric titration . These properties are crucial for understanding the behavior of the compound in different environments, which is important for its potential application as a drug. The antimicrobial activity of related compounds has been assessed, indicating that the compound of interest may also possess similar properties .

Relevant Case Studies

While the provided papers do not mention case studies directly related to the compound of interest, they do provide insights into the potential applications of structurally similar compounds. For instance, a metabolite with hypocholesteremic effects in rats was identified, suggesting that the compound of interest could also be evaluated for such biological activities . The antimicrobial and antimycobacterial activities of related compounds further suggest potential therapeutic uses .

Scientific Research Applications

Synthesis and Chemical Analysis

  • The development of facile synthetic approaches for (S)-clopidogrel is crucial due to its global demand as an antiplatelet drug. Various synthetic methods have been reported, emphasizing the need for efficient production. This review highlights the pros and cons of each synthetic methodology, aiming to facilitate further advancements in clopidogrel's synthesis (Saeed et al., 2017).

Environmental Impact and Toxicity

  • The environmental impact of chlorophenols, a component of clopidogrel's structure, has been extensively reviewed. Chlorophenols exhibit moderate toxic effects on mammalian and aquatic life, with their toxicity to fish becoming considerable upon long-term exposure. The persistence and bioaccumulation potential of these compounds in the environment raise concerns about their overall safety and necessitate careful management (Krijgsheld & Gen, 1986).

Sorption and Degradation

  • Understanding the sorption behaviors of phenoxy herbicides, like those related to clopidogrel's chlorophenol component, is critical for assessing their environmental fate. Soil organic matter and iron oxides are identified as significant sorbents, indicating the complexity of interactions between these herbicides and the environment. This knowledge assists in predicting their mobility and persistence in soil and water systems (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHVAFJSGWDBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Clopidogrel hydrochloride

CAS RN

130209-90-4
Record name (±)-Clopidogrel hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130209-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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